N,N-Dimethyl-4-(tribromogermyl)aniline
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Overview
Description
N,N-Dimethyl-4-(tribromogermyl)aniline is an organogermanium compound characterized by the presence of a tribromogermyl group attached to the para position of an aniline ring, which is further substituted with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(tribromogermyl)aniline typically involves the reaction of N,N-Dimethylaniline with a tribromogermane reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where N,N-Dimethylaniline is reacted with a tribromogermane derivative in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(tribromogermyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the tribromogermyl group.
Substitution: The tribromogermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-(tribromogermyl)aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(tribromogermyl)aniline involves its interaction with specific molecular targets and pathways. The tribromogermyl group can interact with biological molecules, potentially leading to the modulation of enzymatic activity or signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-4-(tribromogermyl)aniline include:
- N,N-Dimethyl-4-(trimethylsilyl)aniline
- N,N-Dimethyl-4-(triphenylstannyl)aniline
- N,N-Dimethyl-4-(triphenylplumbyl)aniline
Uniqueness
This compound is unique due to the presence of the tribromogermyl group, which imparts distinct chemical properties and reactivity compared to its silicon, tin, and lead analogs. This uniqueness makes it valuable for specific applications where the tribromogermyl group offers advantages in terms of stability, reactivity, or biological activity .
Properties
CAS No. |
95601-27-7 |
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Molecular Formula |
C8H10Br3GeN |
Molecular Weight |
432.51 g/mol |
IUPAC Name |
N,N-dimethyl-4-tribromogermylaniline |
InChI |
InChI=1S/C8H10Br3GeN/c1-13(2)8-5-3-7(4-6-8)12(9,10)11/h3-6H,1-2H3 |
InChI Key |
CIAYJYCWZRKAKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Ge](Br)(Br)Br |
Origin of Product |
United States |
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